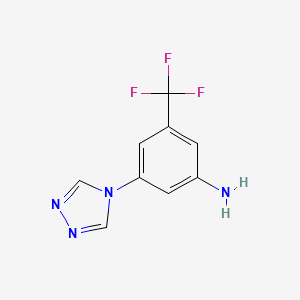

3-(4H-1,2,4-Triazol-4-YL)-5-(trifluoromethyl)aniline

CAS No.:

Cat. No.: VC18793535

Molecular Formula: C9H7F3N4

Molecular Weight: 228.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H7F3N4 |

|---|---|

| Molecular Weight | 228.17 g/mol |

| IUPAC Name | 3-(1,2,4-triazol-4-yl)-5-(trifluoromethyl)aniline |

| Standard InChI | InChI=1S/C9H7F3N4/c10-9(11,12)6-1-7(13)3-8(2-6)16-4-14-15-5-16/h1-5H,13H2 |

| Standard InChI Key | LIVOYNHLBIGYKQ-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=C(C=C1N)N2C=NN=C2)C(F)(F)F |

Introduction

3-(4H-1,2,4-Triazol-4-YL)-5-(trifluoromethyl)aniline is a chemical compound notable for its structural features and potential applications in pharmaceuticals. This compound is characterized by the presence of a trifluoromethyl group and a triazole ring, which contribute to its unique properties and reactivity. It is often studied for its role as an intermediate in the synthesis of various bioactive molecules.

Synthesis and Preparation

The synthesis of 3-(4H-1,2,4-Triazol-4-YL)-5-(trifluoromethyl)aniline typically involves several steps:

-

Formation of the Triazole Ring: The initial step often includes the reaction of appropriate hydrazines with carbonyl compounds to form the triazole structure.

-

Introduction of the Trifluoromethyl Group: This can be achieved through electrophilic fluorination methods or utilizing trifluoromethylating agents.

-

Coupling with Aniline: The final step involves coupling the triazole derivative with an aniline compound under suitable reaction conditions.

Applications

3-(4H-1,2,4-Triazol-4-YL)-5-(trifluoromethyl)aniline has shown potential in various fields:

-

Pharmaceuticals: It serves as an intermediate in the synthesis of drugs, particularly those targeting specific biological pathways.

-

Agricultural Chemistry: The compound may also have applications in developing agrochemicals due to its structural properties that can interact with biological systems.

Research Findings

Recent studies have focused on the biological activity and synthetic methodologies associated with this compound:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume